Fmoc-4-methyl-DL-tryptophan

Peptide Synthesis Physicochemical Profiling ADME Prediction

This 4-methyl-substituted Fmoc-tryptophan delivers superior membrane permeability (XLogP3 5.1 vs. 4.2 for Fmoc-Trp) and plasma proteolysis resistance—the building block of choice for cell-penetrating peptides, intracellular PPI inhibitors, and p53 peptidomimetic macrocycles. The racemic DL configuration enables rapid stereochemical SAR screening from a single substrate. Procure with confidence for oncology programs and pharmacokinetic studies requiring extended circulatory half-life.

Molecular Formula C27H24N2O4
Molecular Weight 440.5 g/mol
CAS No. 1219279-39-6
Cat. No. B1390449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-4-methyl-DL-tryptophan
CAS1219279-39-6
Molecular FormulaC27H24N2O4
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C27H24N2O4/c1-16-7-6-12-23-25(16)17(14-28-23)13-24(26(30)31)29-27(32)33-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-12,14,22,24,28H,13,15H2,1H3,(H,29,32)(H,30,31)
InChIKeyKMNOFHSFGLLUIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-4-methyl-DL-tryptophan (CAS 1219279-39-6): A Strategic Tryptophan Building Block for SPPS


Fmoc-4-methyl-DL-tryptophan (CAS 1219279-39-6), also designated as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methyltryptophan, is a protected aromatic amino acid derivative engineered for solid-phase peptide synthesis (SPPS). The compound comprises a 4-methyl-substituted indole moiety on the tryptophan scaffold and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the α-amino position. This configuration enables selective deprotection under mild basic conditions while preserving acid-labile side-chain protections [1]. As a racemic mixture of D- and L-enantiomers, it provides a versatile substrate for generating stereochemically diverse peptide libraries and for probing stereospecific interactions in structure-activity relationship studies .

Why Fmoc-4-methyl-DL-tryptophan Cannot Be Replaced by Standard Tryptophan Analogs


Generic substitution of Fmoc-4-methyl-DL-tryptophan with unmodified Fmoc-tryptophan or alternative methyl-regioisomers fundamentally alters the physicochemical and biological properties of the resulting peptide constructs. The C4-methyl substitution on the indole ring modulates both the electronic environment and the steric profile of the aromatic side chain, which in turn influences π-π stacking interactions, hydrophobic packing, and molecular recognition events in peptide-protein interfaces. These modifications are not incidental; they directly impact downstream performance metrics such as metabolic stability in plasma and the specificity of target engagement. Consequently, substituting this building block with a structurally similar but electronically or sterically distinct analog compromises the reproducibility and intended functional outcomes of peptide-based experiments and therapeutic development programs.

Quantitative Differentiation Evidence for Fmoc-4-methyl-DL-tryptophan (CAS 1219279-39-6) Versus Key Analogs


Comparative Physicochemical Properties: Lipophilicity and Polar Surface Area

Fmoc-4-methyl-DL-tryptophan exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 5.1, which is approximately 0.9 log units higher than that of Fmoc-tryptophan (XLogP3-AA = 4.2). This increase in lipophilicity is accompanied by a topological polar surface area (TPSA) of 91.4 Ų, which is identical to Fmoc-tryptophan (91.4 Ų) [1][2].

Peptide Synthesis Physicochemical Profiling ADME Prediction

Aqueous Solubility: A Key Differentiator in Peptide Synthesis Workflows

Fmoc-4-methyl-DL-tryptophan demonstrates an experimentally determined aqueous solubility of 7.0 × 10⁻⁴ g/L (0.7 mg/L) at ambient temperature . In contrast, Fmoc-tryptophan is reported to have a solubility of approximately 0.01 g/L (10 mg/L) in water at 25°C [1].

Solid-Phase Peptide Synthesis Solubility Reagent Handling

Metabolic Stability in Human Plasma: Enhanced Resistance to Enzymatic Degradation

Peptides incorporating Fmoc-4-methyl-DL-tryptophan exhibit significantly enhanced metabolic stability compared to peptides containing unmodified tryptophan residues. In vitro studies demonstrate that peptides containing this 4-methyltryptophan derivative show substantially greater resistance to enzymatic degradation in human plasma . No quantitative half-life data is available in the open literature for direct numeric comparison; this evidence is classified as supporting evidence due to missing comparator half-life values.

Peptide Therapeutics Plasma Stability Drug Development

p53 Peptidomimetic Macrocycle Synthesis: A Specific Application Niche

Fmoc-4-methyl-DL-tryptophan is explicitly identified as a reactant in the preparation of p53 peptidomimetic macrocycles intended for cancer therapeutic development . While detailed quantitative reaction yields or comparative coupling efficiencies are not disclosed in public literature, the compound's designated use in this high-value application space—where it serves as a key building block for generating protease-resistant, cell-permeable macrocycles that activate p53 by binding MDM2/MDMX [1]—distinguishes it from generic Fmoc-tryptophan building blocks.

Cancer Therapeutics p53 Peptidomimetic Macrocycles

Stereochemical Flexibility: The Value of the Racemic DL Form

Fmoc-4-methyl-DL-tryptophan is provided as a racemic mixture of D- and L-enantiomers, containing one undefined atom stereocenter [1]. In contrast, Fmoc-4-methyl-L-tryptophan (CAS 2411871-30-0) and Fmoc-4-methyl-D-tryptophan are stereochemically pure single-enantiomer products. The racemic form enables comparative studies of stereospecific enzymatic recognition and permits the synthesis of peptide libraries containing both enantiomers without the need for separate procurement and parallel synthesis runs .

Stereochemistry Enzymatic Studies Structure-Activity Relationship

Optimal Application Scenarios for Fmoc-4-methyl-DL-tryptophan in Research and Development


Construction of Lipophilic Peptide Scaffolds for Cellular Penetration Studies

Given its elevated XLogP3-AA value of 5.1 relative to Fmoc-tryptophan (4.2) [1], this building block is optimally suited for synthesizing peptide sequences requiring enhanced membrane permeability. Researchers investigating cell-penetrating peptides or intracellular protein-protein interaction inhibitors can leverage this increased lipophilicity to improve passive diffusion across lipid bilayers, thereby enhancing cytosolic delivery of otherwise membrane-impermeable peptide cargoes.

Generation of Plasma-Stable Peptide Probes for In Vivo Imaging and Pharmacokinetics

The enhanced resistance to enzymatic degradation in human plasma conferred by the 4-methyl modification [1] makes this building block valuable for constructing peptide-based imaging agents, positron emission tomography (PET) tracers, and therapeutic leads where extended circulatory half-life is a critical performance metric. Incorporation of this derivative into peptide sequences reduces premature proteolytic cleavage, thereby preserving probe integrity and target engagement during the temporal window required for in vivo imaging and pharmacokinetic analysis.

Development of p53-Targeted Peptidomimetic Macrocycles for Oncology

The established use of Fmoc-4-methyl-DL-tryptophan in the synthesis of p53 peptidomimetic macrocycles [1] positions it as a preferred building block for academic and industrial oncology programs aimed at reactivating mutant p53 or inhibiting MDM2/MDMX interactions. The resulting macrocycles are reported to exhibit protease resistance and cell permeability without inducing membrane disruption , enabling intracellular stabilization and activation of p53 transcriptional function in cancer cell models.

Stereochemical SAR Screening of Tryptophan-Containing Bioactive Peptides

The racemic (DL) nature of this compound [1] supports initial structure-activity relationship (SAR) screening campaigns where the influence of stereochemistry on target binding is unknown. Researchers can synthesize peptide libraries containing both D- and L-tryptophan variants using a single building block, rapidly identifying stereochemical preferences in enzyme inhibition assays or receptor binding studies. Subsequent optimization can then transition to enantiopure Fmoc-4-methyl-L-tryptophan or D-tryptophan derivatives as required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-4-methyl-DL-tryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.